molecular formula C10H15FN5O13P3 B075282 2-Fluoro-ATP CAS No. 1492-62-2

2-Fluoro-ATP

Cat. No. B075282
CAS RN: 1492-62-2
M. Wt: 525.17 g/mol
InChI Key: PIOKUWLZUXUBCO-UUOKFMHZSA-N
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Description

2-Fluoro-ATP is a fluorinated ATP analog . It is designed for 19F nuclear magnetic resonance (NMR) studies of large enzymes and proteins which bind adenine nucleotides . It is shown to be active as an ATP analog in a number of enzyme systems . It is also a toxic metabolite of 9-β-D-arabinosyl-2-fluoroadenine, an anticancer drug .


Synthesis Analysis

The synthesis of 2-Fluoro-ATP is described in several studies . This analog is designed for 19F nuclear magnetic resonance (NMR) studies of large enzymes and proteins which bind adenine nucleotides .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-ATP is C10H15FN5O13P3 . Its molecular weight is 525.17 g/mol . The IUPAC name is [ [ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate .


Chemical Reactions Analysis

2-Fluoro-ATP is used in 19F NMR-based activity screening . It is applicable to many enzymes that utilize ATP as a substrate . Applications are described for nicotinamide adenine dinucleotide synthetase and 3-phosphoinositide dependent kinase-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-ATP include a molecular weight of 525.17 g/mol . It has a Hydrogen Bond Donor Count of 7 .

Scientific Research Applications

  • 19F NMR-based Activity Screening : 2-Fluoro-ATP has been employed as a versatile tool in 19F NMR-based activity screening assays. It serves as a substrate for a wide range of enzymes, including transferases, hydrolases, and ligases. This makes it suitable for screening ATP-requiring enzymes, particularly in the pharmaceutical field for identifying kinase inhibitors and activators (Stockman, 2008).

  • Studies on Enzyme Systems : In research involving large enzymes and proteins that bind adenine nucleotides, 2-Fluoro-ATP has been utilized for 19F nuclear magnetic resonance (NMR) studies. It is active as an ATP analog in various enzyme systems, providing insights into the chemical environment and mobility of the adenine ring in these complexes (Baldo, Hansen, Shriver, & Sykes, 1983).

  • Fluorogenic Sensing of ATP : Conversion of an ATP-binding nucleic acid aptamer into a solution-phase fluorescence-detected sensor has been achieved using 2-Fluoro-ATP. This facilitates fluorogenic reactions that are sensitive to the presence of ATP, offering a new approach to ATP sensing in biological samples (Merino & Weeks, 2003).

  • Toxicology Studies : 2-Fluoro-ATP has been identified as a toxic metabolite of the anticancer drug arabinosyl 2-fluoroadenine, accumulating in cells treated with this drug. This finding is significant in understanding the drug's mechanisms of action and potential toxic side effects (Avramis & Plunkett, 1983).

  • Phosphorus-31 NMR Studies : The phosphorus-31 NMR spectra of 2-Fluoro-ATP analogues have been studied to understand their interaction with magnesium ions, which is critical in biochemistry and pharmacology (Vogel & Bridger, 1982).

  • Real-Time Monitoring in Mitochondria : A specific fluorescent probe for ATP, using 2-Fluoro-ATP, enables real-time monitoring of ATP levels in the mitochondria of living cells. This has significant implications for cellular bioenergetics and mitochondrial research (Tan et al., 2017).

Safety And Hazards

Handling of 2-Fluoro-ATP should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOKUWLZUXUBCO-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164197
Record name 2-Fluoro-ATP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-ATP

CAS RN

1492-62-2
Record name 2-Fluoro-ATP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-ATP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
BJ Stockman - Journal of the American Chemical Society, 2008 - ACS Publications
… other laboratories, have shown that 2-fluoro-ATP can serve as a substrate for … 2-fluoro-ATP is suitable as a universal tool for screening ATP-requiring enzymes. Importantly, 2-fluoro-ATP …
Number of citations: 40 pubs.acs.org
VI Avramis, W Plunkett - Biochemical and biophysical research …, 1983 - Elsevier
… 10% of that of F-araATP was identified as 2-fluoro-ATP, by the following criteria. 1. The metabolite … 2-fluorohydroxanthine, was the likely intermediate in the formation of 2-fluoro-ATP. …
Number of citations: 47 www.sciencedirect.com
P Huang, W Plunkett - Biochemical pharmacology, 1987 - Elsevier
… In contrast, the cellular concentration of 2-fluoro-ATP was 20-fold greater than that of F-ara-A-5'-triphosphate. These results suggest that F-ara-A entered the bacteria intact and was …
Number of citations: 37 www.sciencedirect.com
C Xie, W Plunkett - Cancer research, 1995 - AACR
2-Chloro-9-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)adenine (Cl-F-ara-A) is a new deoxyadenosine analogue that is resistant to phosphorolytic cleavage and deamination. Studies with …
Number of citations: 139 aacrjournals.org
VI Avramis, W Plunkett - Cancer Drug Delivery, 1983 - liebertpub.com
… 2-Fluoro-ATP, a second toxic metabolite, accumulated to 27/xM in P388 cells and was … of both 9-/3-D-arabinofuranosyl-2-fluoroadenine-5'-triphosphate and 2-fluoro-ATP to the …
Number of citations: 24 www.liebertpub.com
DL Miles, DW Miles, H Eyring - Proceedings of the National …, 1977 - National Acad Sciences
… of 2-fluoro ATP so that 2'-deoxyadenosine is able to activate adenylate cyclase when 2-fluoro ATP … Ara-adenine is unable to activate adenylate cyclase when 2fluoro ATP is the substrate …
Number of citations: 18 www.pnas.org
VI Avramis - Cancer Investigation, 1989 - Taylor & Francis
… 2-Fluoro-ATP, a second toxic anabolite, accumulated in P388 cells to 156 ± 39 pM and 447 ± 79 pM after the two doses of the drug, respectively. The ratio of area under the curve (AUC) …
Number of citations: 9 www.tandfonline.com
LH Lauridsen, JA Rothnagel, RN Veedu - ChemBioChem, 2012 - Wiley Online Library
… The results demonstrated that, with the exception of 2′-fluoro-ATP, both polymerases were able to incorporate 2′-fluoro-modified nucleotides and extend the strand but were unable …
VI Avramis, W Plunkett - Federation Proceedings, 1983 - mdanderson.elsevierpure.com
2-fluoro-ATP: A new metabolite of arabinosyl-2-fluoroadenine (F-araA) — MD Anderson Cancer Center … 2-fluoro-ATP: A new metabolite of arabinosyl-2-fluoroadenine (F-araA) …
Number of citations: 0 mdanderson.elsevierpure.com
L Grimes, J Griffiths, G Pasqualetto, A Brancale… - Scientific Reports, 2020 - nature.com
… responses of similar magnitude to ATP, including the previously identified agonists ATPγS and ATPαS, we were also able to identify a novel agonist, the synthetic analogue 2-fluoro-ATP…
Number of citations: 3 www.nature.com

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